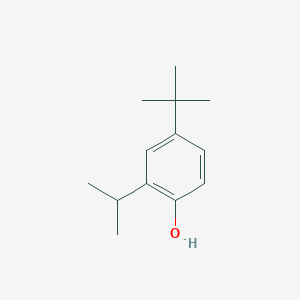

4-(Tert-butyl)-2-isopropylphenol

CAS No.:

Cat. No.: VC13565273

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O |

|---|---|

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 4-tert-butyl-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 |

| Standard InChI Key | VDQVJATUUNGJNN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)C(C)(C)C)O |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)C(C)(C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenol ring substituted with a tert-butyl group () at the para position (C4) and an isopropyl group () at the ortho position (C2) relative to the hydroxyl group (Figure 1) . The IUPAC name, 2-tert-butyl-4-propan-2-ylphenol, reflects this substitution pattern. Key identifiers include:

Synonyms and Regulatory Codes

Common synonyms include 4-tert-butyl-2-isopropylphenol and 2-isopropyl-4-tert-butylphenol. It is classified under HS Code 2907199090 (other monophenols) with a general tariff rate of 30.0% .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts alkylation or transalkylation of phenol derivatives:

-

Alkylation of 4-tert-butylphenol: Reacting 4-tert-butylphenol with isopropanol in a dichloromethane solvent under reflux conditions yields the target compound.

-

Transalkylation: Catalytic methods using mesoporous solid acids (e.g., Al-MCM-41) facilitate the transfer of alkyl groups between phenolic substrates .

Table 1: Optimal Reaction Conditions for Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 40–60°C (reflux) | |

| Catalyst | Al-MCM-41, H₂SO₄ | |

| Yield | 35–60% |

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, 30/70 ethyl acetate/hexane) or distillation. Structural confirmation is achieved via NMR (, ) and mass spectrometry .

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 192.30 g/mol | |

| LogP (octanol-water) | 5.11 | |

| Vapor pressure | <5 Pa at 20°C |

Applications in Industry and Research

Antioxidant Properties

The phenolic hydroxyl group enables radical scavenging, making it a candidate for stabilizing polymers and lubricants . Its branched alkyl groups enhance steric hindrance, improving thermal stability compared to linear analogs .

Biochemical Research

In toxicity studies, 4-(tert-butyl)-2-isopropylphenol has been used as a model compound to assess endocrine disruption and aquatic toxicity. QSAR models highlight its moderate ecotoxicological impact (predicted ) .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

-

Oral exposure (rats): A 13-week study reported a NOAEL of 500 mg/kg/day, with reversible hepatic and renal weight changes .

-

Dermal irritation: Analogous compounds (e.g., 4-tert-pentylphenol) cause erythema and desquamation at 25 mg/kg/day .

Environmental Fate

The compound’s high LogP (5.11) suggests bioaccumulation potential. Microbial degradation in wastewater treatment plants is limited (<60% over 28 days), necessitating advanced oxidation processes for remediation .

Regulatory Status and Risk Management

International Regulations

-

EU REACH: Listed as a substance of very high concern (SVHC) due to endocrine-disrupting properties .

-

Australia (AICIS): Classified under Tier 2 for industrial use, requiring risk mitigation measures for worker exposure .

Risk Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume